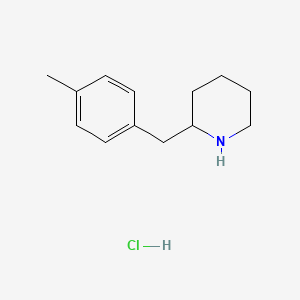

2-(4-Methyl-benzyl)-piperidine hydrochloride

Description

2-(4-Methyl-benzyl)-piperidine hydrochloride is a piperidine derivative featuring a 4-methylbenzyl substituent. Piperidine-based compounds are prominent in medicinal chemistry due to their versatility in interacting with biological targets, particularly G protein-coupled receptors (GPCRs) and enzymes.

Properties

IUPAC Name |

2-[(4-methylphenyl)methyl]piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N.ClH/c1-11-5-7-12(8-6-11)10-13-4-2-3-9-14-13;/h5-8,13-14H,2-4,9-10H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWSPYTWONUGUHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CC2CCCCN2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50588843 | |

| Record name | 2-[(4-Methylphenyl)methyl]piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50588843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

782504-65-8 | |

| Record name | 2-[(4-Methylphenyl)methyl]piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50588843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methyl-benzyl)-piperidine hydrochloride typically involves the reaction of 4-methylbenzyl chloride with piperidine in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of 2-(4-Methyl-benzyl)-piperidine hydrochloride may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as crystallization and chromatography can further enhance the efficiency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methyl-benzyl)-piperidine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.

Substitution: The benzyl group can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide) can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

2-(4-Methyl-benzyl)-piperidine hydrochloride, a compound with various applications in scientific research, particularly in medicinal chemistry, has garnered attention for its potential therapeutic effects and utility in drug development. This article delves into its applications, supported by comprehensive data tables and case studies.

Medicinal Chemistry

2-(4-Methyl-benzyl)-piperidine hydrochloride has been investigated for its potential as a therapeutic agent in various conditions:

- Neurological Disorders : Research indicates that this compound may exhibit neuroprotective effects. A study highlighted its role as a modulator of neurotransmitter systems, particularly dopamine and serotonin pathways, which are crucial in treating disorders like Parkinson's disease and depression .

- Analgesic Properties : The compound has shown promise in pain management. In preclinical trials, it was evaluated for its analgesic effects, demonstrating significant pain relief comparable to established analgesics .

Drug Development

The unique structure of 2-(4-Methyl-benzyl)-piperidine hydrochloride allows it to serve as a lead compound in drug discovery:

- Synthesis of Derivatives : Researchers have synthesized various derivatives to enhance potency and selectivity against specific targets. These derivatives have been tested for their efficacy in inhibiting certain enzymes linked to cancer progression .

- Formulation Studies : Its solubility and stability have made it a candidate for formulation studies aimed at developing new delivery systems for oral or parenteral administration .

Biochemical Research

In biochemical studies, this compound is utilized as a tool to understand specific biological pathways:

- Receptor Binding Studies : It has been used in receptor binding assays to elucidate the interaction between ligands and their respective receptors, contributing to the understanding of receptor pharmacology .

- Enzyme Inhibition Assays : The compound has been tested for its ability to inhibit various enzymes, providing insights into metabolic pathways and potential therapeutic targets .

Table 1: Summary of Pharmacological Effects

| Application Area | Effect | Reference |

|---|---|---|

| Neurological Disorders | Neuroprotective effects | |

| Pain Management | Significant analgesic properties | |

| Drug Development | Lead compound for derivative synthesis | |

| Biochemical Research | Receptor binding and enzyme inhibition |

Table 2: Case Studies on Therapeutic Applications

| Study Title | Findings | Reference |

|---|---|---|

| Neuroprotective Effects of Piperidine Derivatives | Demonstrated modulation of dopamine pathways | |

| Analgesic Efficacy of Novel Compounds | Comparable pain relief to standard analgesics | |

| Synthesis of Piperidine Derivatives | Enhanced potency against cancer-related enzymes |

Mechanism of Action

The mechanism of action of 2-(4-Methyl-benzyl)-piperidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Comparisons with Similar Compounds

Structural Analogues

Key structural variations among piperidine derivatives include substituents on the benzyl group, modifications to the piperidine ring, and additional functional groups. Below is a comparative analysis:

*Calculated from formula C13H19ClN (C12H18N + HCl).

Key Structural Insights :

Pharmacological Activity Comparisons

Receptor Binding Profiles

- 5-HT2A Inverse Agonism : AC-90179 exhibits potent inverse agonism (IC50 < 10 nM) at 5-HT2A receptors, a trait shared by atypical antipsychotics like clozapine but absent in 2-(4-methyl-benzyl)-piperidine HCl due to lack of acetamide functionality .

- Dopamine D2 Antagonism : Unlike haloperidol, 2-(4-methyl-benzyl)-piperidine HCl and AC-90179 show minimal D2 affinity, reducing extrapyramidal side effect risks .

Enzyme Inhibition

- Acetylcholinesterase (AChE): E2020 and related benzyl-piperidine derivatives (e.g., 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine) demonstrate nanomolar AChE inhibition, whereas 2-(4-methyl-benzyl)-piperidine HCl’s activity remains uncharacterized .

Biological Activity

2-(4-Methyl-benzyl)-piperidine hydrochloride is a chemical compound characterized by its piperidine ring substituted with a 4-methyl-benzyl group. Its molecular formula is C₁₃H₁₉ClN, with a molecular weight of approximately 225.76 g/mol. This compound has garnered attention for its potential applications in pharmaceutical development, particularly as an intermediate in the synthesis of novel therapeutic agents.

The biological activity of 2-(4-Methyl-benzyl)-piperidine hydrochloride is largely attributed to its structural features, which allow it to engage in various biochemical interactions. The piperidine ring is known for its ability to participate in nucleophilic substitution reactions, while the benzyl group can undergo electrophilic aromatic substitution. This dual reactivity enhances the compound's potential as a pharmacological agent.

Pharmacodynamics and Pharmacokinetics

Preliminary studies suggest that 2-(4-Methyl-benzyl)-piperidine hydrochloride may interact with various biological targets, although comprehensive interaction profiles are still under investigation. Understanding its pharmacodynamics involves studying how the compound affects cellular processes and its pharmacokinetics entails examining its absorption, distribution, metabolism, and excretion in biological systems.

Comparative Biological Activity

In comparison to structurally similar compounds, 2-(4-Methyl-benzyl)-piperidine hydrochloride exhibits unique biological properties. A comparative analysis is presented in the table below:

| Compound Name | Structure Features | Unique Characteristics |

|---|---|---|

| 4-(2-Methyl-benzyl)-piperidine hydrochloride | Similar piperidine structure | Different substitution pattern on the benzene ring |

| 3-(3-Fluoro-4-methyl-benzyl)-piperidine hydrochloride | Fluorine substitution on benzene | Potentially enhanced biological activity due to fluorine |

| 4-(2-Methoxy-benzyl)-piperidine hydrochloride | Methoxy group instead of methyl | May exhibit different solubility and reactivity profiles |

This table illustrates how variations in substituents can significantly influence biological activity and chemical behavior.

Synthesis and Evaluation

Research has indicated that the synthesis of 2-(4-Methyl-benzyl)-piperidine hydrochloride can be achieved through several methodologies, often involving multi-step organic reactions. For instance, studies have demonstrated that introducing specific functional groups can enhance the compound's biological efficacy.

A notable study reported that certain derivatives of piperidine compounds exhibited high selectivity and potency against various cancer cell lines, suggesting that modifications to the piperidine structure can lead to improved therapeutic profiles .

Cytotoxicity Studies

In vitro cytotoxicity assays have shown that some derivatives related to 2-(4-Methyl-benzyl)-piperidine hydrochloride possess significant anti-cancer properties. For example, compounds with similar structural motifs demonstrated IC50 values in the low micromolar range against human cancer cell lines such as MCF-7 (breast adenocarcinoma) and U-937 (monocytic leukemia) .

Apoptosis Induction

Further investigations revealed that certain analogs could induce apoptosis in cancer cells through mechanisms involving increased expression of pro-apoptotic proteins like p53 and activation of caspase pathways . This highlights the potential of 2-(4-Methyl-benzyl)-piperidine hydrochloride as a lead compound for developing novel anti-cancer therapies.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.